“(4-Fluorophenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator and a photoacid generator .
“(4-Fluorophenyl)diphenylsulfonium triflate” is a versatile compound with several applications. Apart from being a cationic photoinitiator and a photoacid generator, it is also used in the following fields:
This compound is used in the production of photoresist products . Photoresists are light-sensitive materials used in several processes such as photolithography and photoengraving to form a patterned coating on a surface.
It is used in photolithography, a process used in microfabrication to pattern parts of a thin film. This is a crucial process in the manufacturing of electronics, especially during the fabrication of semiconductor devices like integrated circuits .
(4-Fluorophenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C₁₉H₁₄F₄O₃S₂ and a CAS Number of 154093-57-9. This compound features a sulfonium cation, which is a positively charged sulfur atom bonded to three organic groups, including two phenyl groups and one 4-fluorophenyl group. The triflate anion, derived from trifluoromethanesulfonic acid, enhances the compound's reactivity and solubility in organic solvents. It typically appears as a white to off-white solid with a melting point ranging from 117 to 120 °C .
(4-Fluorophenyl)diphenylsulfonium triflate acts as a photoacid generator. When exposed to light, the S-C bond weakens, leading to the generation of a triflate (CF3SO3-) Brønsted acid. This strong acid can then initiate cationic polymerization by donating a proton to a monomer molecule, creating a reactive cationic species that propagates the polymerization chain [].
(4-Fluorophenyl)diphenylsulfonium triflate is likely to exhibit some degree of irritation and may be harmful if inhaled or ingested. Specific data on its toxicity is limited. However, due to the presence of the triflate group, it is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
(4-Fluorophenyl)diphenylsulfonium triflate acts primarily as a cationic photoinitiator and photoacid generator. Upon exposure to ultraviolet light, it generates sulfonium ions, which can initiate polymerization reactions in various monomers. This property makes it valuable in applications such as coatings and adhesives. The compound can also undergo nucleophilic substitution reactions due to the electrophilic nature of the sulfonium center .
Several methods exist for synthesizing (4-Fluorophenyl)diphenylsulfonium triflate:
These methods allow for the scalable production of the compound while maintaining high purity levels.
(4-Fluorophenyl)diphenylsulfonium triflate is primarily used in:
Interaction studies involving (4-Fluorophenyl)diphenylsulfonium triflate focus on its role as a photoinitiator and its interactions with different monomers during polymerization. Research indicates that varying the structure of co-monomers can significantly affect the kinetics and efficiency of the polymerization process initiated by this compound. Additionally, studies on its stability and reactivity under different environmental conditions are essential for optimizing its applications in industrial processes .
Several compounds share structural similarities with (4-Fluorophenyl)diphenylsulfonium triflate, including:
Compound Name | Structure Type | Notable Features |
---|---|---|
Diphenylsulfonium Triflate | Sulfonium salt | Commonly used as a photoinitiator |
(4-Methylphenyl)diphenylsulfonium Triflate | Sulfonium salt | Similar application but different electronic properties |
Benzyl Diphenyl Sulfonium Triflate | Sulfonium salt | Less reactive than (4-Fluorophenyl) variant |
The uniqueness of (4-Fluorophenyl)diphenylsulfonium triflate lies in the presence of the fluorine atom, which can enhance its reactivity and solubility compared to other similar compounds. This modification often leads to improved performance in photopolymerization processes, making it particularly valuable in high-performance applications .
Irritant